CYCLOHEXYL 2-METHOXYPHENYL KETONE
Overview
Description
Cyclohexyl(2-methoxyphenyl)methanone is an organic compound with the molecular formula C14H18O2 It is a member of the methanone class of compounds, characterized by the presence of a cyclohexyl group attached to a methoxyphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclohexyl(2-methoxyphenyl)methanone can be synthesized through several methods. One common approach involves the reaction of cyclohexanecarbonyl chloride with 2-methoxyphenol in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: In an industrial setting, the production of Cyclohexyl(2-methoxyphenyl)methanone may involve large-scale reactions using similar synthetic routes. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity product .
Chemical Reactions Analysis
Types of Reactions: Cyclohexyl(2-methoxyphenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions.
Major Products Formed:
Oxidation: Formation of cyclohexyl(2-methoxyphenyl)carboxylic acid.
Reduction: Formation of cyclohexyl(2-methoxyphenyl)methanol.
Substitution: Formation of brominated or nitrated derivatives of the original compound.
Scientific Research Applications
Cyclohexyl(2-methoxyphenyl)methanone has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Cyclohexyl(2-methoxyphenyl)methanone involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymatic pathways, depending on its structural modifications. The methoxy group on the phenyl ring plays a crucial role in its binding affinity and specificity towards target proteins .
Comparison with Similar Compounds
- Cyclohexyl(2-hydroxyphenyl)methanone
- Cyclohexyl(4-methoxyphenyl)methanone
- Cyclohexyl(2-fluorophenyl)methanone
Comparison: Cyclohexyl(2-methoxyphenyl)methanone is unique due to the presence of the methoxy group, which influences its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications .
Biological Activity
Cyclohexyl 2-methoxyphenyl ketone, also known as cyclohexyl(2-methoxyphenyl)methanone, is a compound that has garnered attention in various fields of research, particularly for its biological activity. This article delves into the compound's biological properties, mechanisms of action, and potential applications based on diverse scientific findings.
Chemical Structure and Properties
This compound has the molecular formula CHO and features a cyclohexyl group attached to a methoxy-substituted phenyl ketone. The presence of the methoxy group significantly influences its chemical reactivity and biological activity. The carbonyl group within the ketone can participate in hydrogen bonding, enhancing its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound can act as an inhibitor or modulator in various enzymatic pathways. The methoxy group enhances its binding affinity to target proteins, which is crucial for its pharmacological effects .
Antimicrobial Properties
Research indicates that derivatives of this compound exhibit significant antimicrobial activity. A study demonstrated that certain analogs possess potent antibacterial effects against resistant strains, suggesting potential applications in overcoming antibiotic resistance .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In vitro studies have shown that this compound can inhibit pro-inflammatory cytokines, which may contribute to its therapeutic potential in treating inflammatory diseases .
Antiviral Activity
Recent studies have explored the antiviral capabilities of this compound. Notably, it has shown promise as a lead compound for developing inhibitors against viral proteases, such as those implicated in SARS-CoV-2 infections. Its low cytotoxicity alongside significant antiviral activity positions it as a candidate for further development in antiviral therapies .
Research Findings and Case Studies
Study | Findings | Implications |
---|---|---|
Study on Antimicrobial Activity | This compound derivatives showed potent activity against MRSA strains | Potential for developing new antibiotics |
Anti-inflammatory Study | Inhibition of TNF-alpha and IL-6 production in macrophages | Possible therapeutic use in chronic inflammatory diseases |
Antiviral Research | Effective against SARS-CoV-2 protease with low cytotoxicity (EC50 = 0.18 μM) | Implications for COVID-19 treatment development |
Applications in Research and Industry
This compound serves various roles across multiple disciplines:
- Organic Synthesis : It acts as an intermediate in synthesizing more complex organic molecules.
- Pharmaceutical Development : Ongoing research aims to explore its potential as a pharmaceutical agent targeting specific diseases.
- Material Science : Used in developing specialty chemicals with tailored properties for industrial applications .
Properties
IUPAC Name |
cyclohexyl-(2-methoxyphenyl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O2/c1-16-13-10-6-5-9-12(13)14(15)11-7-3-2-4-8-11/h5-6,9-11H,2-4,7-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOVWHDLNFVGIRP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)C2CCCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20147981 | |
Record name | Cyclohexyl(2-methoxyphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20147981 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
107258-87-7 | |
Record name | Cyclohexyl(2-methoxyphenyl)methanone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107258877 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclohexyl(2-methoxyphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20147981 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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